molecular formula C12H11NOS B7753067 2-(Naphthalen-2-yloxy)ethanethioamide CAS No. 35368-50-4

2-(Naphthalen-2-yloxy)ethanethioamide

Cat. No.: B7753067
CAS No.: 35368-50-4
M. Wt: 217.29 g/mol
InChI Key: SBHHJRSUWRCFGW-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)ethanethioamide is an organic compound with the molecular formula C12H11NOS It is characterized by the presence of a naphthalene ring, an ethoxy group, and a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yloxy)ethanethioamide typically involves the reaction of 2-naphthol with ethyl bromoacetate to form 2-(naphthalen-2-yloxy)ethyl acetate, which is then converted to the corresponding thioamide using thioamide reagents such as ammonium thiocyanate in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yloxy)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thioamide group can be reduced to the corresponding amine.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-(Naphthalen-2-yloxy)ethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yloxy)ethanethioamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies have shown that it can bind to proteins and interfere with their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphthalen-2-yloxy)ethanethioamide is unique due to its thioamide functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-naphthalen-2-yloxyethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c13-12(15)8-14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHHJRSUWRCFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289108
Record name 2-(2-Naphthalenyloxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35368-50-4
Record name 2-(2-Naphthalenyloxy)ethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35368-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Naphthalenyloxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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